molecular formula C10H17ClN6S B047658 Cimetidine hydrochloride CAS No. 70059-30-2

Cimetidine hydrochloride

Katalognummer: B047658
CAS-Nummer: 70059-30-2
Molekulargewicht: 288.80 g/mol
InChI-Schlüssel: QJHCNBWLPSXHBL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Histamine H2 Receptor Antagonism

Cimetidine hydrochloride exerts its primary pharmacological effect through selective antagonism of histamine H2 receptors on gastric parietal cells. By competitively binding to these receptors, cimetidine prevents histamine from initiating a signaling cascade that culminates in gastric acid secretion. The drug exhibits high affinity for H2 receptors, with a dissociation constant ($$Kd$$) of 42 nM in human parietal cells and an inhibitory constant ($$Ki$$) of 0.6 μM in recombinant H2 receptor models.

Recent studies have revealed that cimetidine functions not merely as a competitive antagonist but also as an inverse agonist at H2 receptors. This inverse agonism suppresses constitutive receptor activity, further reducing basal cAMP production in parietal cells ($$IC_{50} = 1.2\ \mu M$$). The dual mechanism—blocking histamine binding and suppressing spontaneous receptor activation—explains cimetidine’s potent antisecretory effects across physiological conditions.

Table 1: Key Binding Parameters of Cimetidine at H2 Receptors

Parameter Value Experimental Model Reference
$$K_d$$ (binding affinity) 42 nM Human parietal cells
$$K_i$$ (inhibition) 0.6 μM Recombinant H2 receptors (CHO)
$$IC_{50}$$ (cAMP suppression) 1.2 μM CHO cells with H2 receptors

Competitive Inhibition of Gastric Acid Secretion

Cimetidine’s antagonism of H2 receptors results in dose-dependent inhibition of gastric acid secretion across multiple secretory stimuli. In clinical studies, a single 200 mg dose reduced food-stimulated acid output by 67% when administered preprandially and 57% when taken with meals. The drug demonstrates linear pharmacokinetics, with steady-state plasma concentrations of 1.0 μg/mL achieved during standard dosing regimens.

The antisecretory efficacy extends to:

  • Basal secretion : 60–70% reduction in nocturnal acid output
  • Histamine-stimulated secretion : $$ED_{50} = 1.88\ \mu mol/kg$$ in canine models
  • Pentagastrin-induced secretion : Comparable inhibition to histamine-mediated pathways

Table 2: Acid Secretion Inhibition Profiles

Condition Inhibition (%) Key Parameter Model Reference
Food-stimulated 67 (pre-meal) $$IC_{50} = 1.6\ \mu M$$ Human study
57 (with meal)
Histamine-induced $$ED_{50} = 1.88\ \mu mol/kg$$ Canine
Nocturnal basal 60–70 Plasma conc. 1.0 μg/mL Clinical

Cytoprotective Effects and Gastric Mucosal Protection

Beyond acid suppression, cimetidine exhibits mucosal protective properties through multiple mechanisms:

  • Maintenance of mucosal blood flow : In hemorrhagic shock models, pretreatment with cimetidine preserved 89% of baseline mucosal perfusion vs. 41% in controls.
  • Enhancement of gastric potential difference : Reduced aspirin-induced mucosal damage by 80% in human trials, correlating with maintained electrical gradients.
  • Modulation of mucus composition : Increased concentration of non-diffusable glycoconjugates by 40% in pentagastrin-stimulated secretions.

However, conflicting evidence exists regarding adaptive cytoprotection. While cimetidine failed to augment HCl-induced mucosal adaptation in rat models, it demonstrated significant protection against stress ulcers in ICU patients (66.7% improvement vs. 27.8% with placebo).

Table 3: Cytoprotective Mechanisms and Evidence

Mechanism Observed Effect Model Reference
Mucosal perfusion 89% baseline flow retention Swine hemorrhage
Electrical potential 4% mucosal damage vs. 20% (placebo) Human aspirin
Mucus glycoconjugates 1.4x concentration increase Human gastric

Eigenschaften

IUPAC Name

1-cyano-2-methyl-3-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethyl]guanidine;hydron;chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N6S.ClH/c1-8-9(16-7-15-8)5-17-4-3-13-10(12-2)14-6-11;/h7H,3-5H2,1-2H3,(H,15,16)(H2,12,13,14);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJHCNBWLPSXHBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[H+].CC1=C(N=CN1)CSCCNC(=NC)NC#N.[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17ClN6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Nucleophilic Substitution via Dithiocarbonate Intermediates

The most industrially viable method involves the reaction of O-ethyl-S-(4-methylimidazolyl-5-methyl)dithiocarbonate hydrobromide with N-cyano-N'-methyl-N"-(2-chloroethyl)guanidine in aqueous methylamine. This one-pot synthesis avoids handling volatile thiols, a significant advantage over earlier methods.

Key Reaction Parameters:

  • Solvent System: Aqueous methylamine (40%) acts as both solvent and base, maintaining pH > 10 to prevent premature hydrolysis.

  • Temperature Profile: Reflux (60–65°C) for 30 minutes followed by cooling to 25°C yields crystalline cimetidine hydrobromide, which can be converted to the hydrochloride salt via anion exchange.

  • Stoichiometry: A 1:1 molar ratio of dithiocarbonate to guanidine derivative achieves 70% isolated yield.

Mechanistic Insight:
The reaction proceeds through nucleophilic displacement where the thiolate anion attacks the chloroethyl group of the guanidine derivative. Methylamine scavenges HBr, shifting equilibrium toward product formation.

Acidic Hydrolysis for Salt Formation

Cimetidine freebase is converted to its hydrochloride salt by treatment with concentrated hydrochloric acid. This step is critical for improving solubility and crystallinity.

Optimized Protocol:

  • Dissolve cimetidine freebase (1 mol) in anhydrous ethanol (5 L).

  • Add 12M HCl (1.05 mol) dropwise at 0–5°C to prevent thermal degradation.

  • Stir for 2 hours, then filter and wash with cold ethanol.

  • Dry under vacuum at 40°C to constant weight.

Yield: 92–95% (purity > 99.5% by HPLC).

Comparative Analysis of Preparation Methods

MethodStarting MaterialsConditionsYield (%)Purity (%)Key Advantage
Dithiocarbonate RouteO-ethyl-S-(imidazolyl)dithiocarbonate HBrAqueous CH₃NH₂, 65°C7098.2Avoids thiol handling
Thiol-Mediated Route4-Methyl-5-mercaptomethylimidazole Na saltEthanol, reflux6097.8Shorter reaction time
HCl Salt FormationCimetidine freebaseEthanol, 0–5°C9599.5High crystallinity

Critical Observations:

  • The dithiocarbonate route’s 70% yield is superior to traditional thiol-based methods (60%) due to reduced side reactions.

  • Direct hydrochloride salt formation achieves near-quantitative yields but requires highly pure freebase input.

Crystallization and Polymorphism Control

This compound exhibits two polymorphic forms:

  • Form I: Needle-like crystals (mp 141–143°C), thermodynamically stable below 40°C.

  • Form II: Plate-like crystals (mp 138–140°C), metastable above 40°C.

Crystallization Protocol for Form I:

  • Use a 3:1 v/v water:ethanol mixture as antisolvent.

  • Cool saturated HCl/ethanol solution from 50°C to 5°C at 0.5°C/min.

  • Seed with Form I crystals (0.1% w/w) at 30°C.

Impurity Profiling and Mitigation

Common impurities in this compound synthesis:

  • N-Cyanoguanidine Byproduct: Forms via hydrolysis of the nitrile group; controlled by maintaining pH > 9 during synthesis.

  • Dimerization Products: Result from Michael addition at the imidazole ring; minimized by inert atmosphere (N₂ or Ar).

Analytical Methods:

  • HPLC: C18 column, 0.1% H₃PO₄:ACN (75:25), 1.0 mL/min, UV 220 nm.

  • LC-MS: Identifies dimeric impurities (m/z 563.2 [M+H]⁺).

Scale-Up Considerations

Reactor Design:

  • Glass-lined steel reactors resist corrosion from HCl and methylamine.

  • Agitation: 150–200 rpm for optimal mass transfer without crystal fracture.

Environmental Controls:

  • Condensers trap methylamine (bp −6.3°C) for recycling.

  • Aqueous waste neutralized with NaOH before disposal.

ConditionDegradation PathwayShelf Life (months)
25°C/60% RHHydrolysis of cyanoguanidine group36
40°C/75% RHOxidation of thioether linkage12
Light (1.2M lux-hr)Photolytic dimerization6

Stabilization Strategies:

  • Packaging in amber glass with oxygen scavengers.

  • Storage at 15–25°C with silica gel desiccant.

Regulatory and Compliance Aspects

ICH Guidelines:

  • Q3B(R2): Acceptable impurity limits: ≤0.15% for individual unknown impurities.

  • Q6A: Polymorph specification requires Form I content ≥95%.

Pharmacopeial Standards:

  • USP-NF: Assay 98.0–102.0% (anhydrous basis).

  • EP: Heavy metals ≤20 ppm.

Analyse Chemischer Reaktionen

Arten von Reaktionen: Cimetidinhydrochlorid unterliegt verschiedenen chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen:

Hauptprodukte:

Wissenschaftliche Forschungsanwendungen

Clinical Indications

Cimetidine is primarily indicated for the treatment of several gastrointestinal conditions:

  • Duodenal and Gastric Ulcers : Cimetidine is effective in the short-term treatment of active duodenal and benign gastric ulcers. It aids in maintaining healing and reducing recurrence rates .
  • Gastroesophageal Reflux Disease (GERD) : The drug is used for the short-term treatment of erosive esophagitis and symptomatic GERD .
  • Pathological Hypersecretory Conditions : Cimetidine is indicated for long-term management of conditions such as Zollinger-Ellison syndrome and systemic mastocytosis .
  • Stress Ulcer Prophylaxis : It is administered to prevent stress-related mucosal disease in critically ill patients .

Drug-Induced Immune Hemolytic Anemia

A notable case study reported a 44-year-old male who developed drug-induced immune hemolytic anemia (DIIHA) after cimetidine administration. The patient exhibited symptoms such as fatigue and jaundice, with serological tests confirming the presence of cimetidine-dependent antibodies . This highlights a rare but significant adverse reaction associated with cimetidine.

Treatment of Warts

Recent research has explored cimetidine's efficacy in treating recalcitrant warts, particularly in pediatric heart transplant recipients. The immunomodulatory properties of cimetidine are believed to enhance the immune response against viral infections causing warts .

Emerging Applications

Cimetidine's potential applications extend beyond traditional uses:

  • Dermatological Uses : Studies indicate that cimetidine may be beneficial in treating various dermatological conditions, including warts and mastocytosis . Its immunomodulatory effects may contribute to these therapeutic benefits.
  • Cancer Research : Some studies have suggested a link between cimetidine use and reduced incidences of certain cancers, although findings remain inconclusive and warrant further investigation .

Safety and Side Effects

While generally well-tolerated, cimetidine can cause side effects such as dizziness, headaches, and gastrointestinal disturbances. Rare but serious adverse effects include DIIHA and potential interactions with other medications due to its inhibition of cytochrome P450 enzymes .

Comparative Data Table

Application AreaIndications/UsesEvidence Level
Gastrointestinal DisordersDuodenal ulcers, gastric ulcersHigh
Gastroesophageal Reflux DiseaseErosive esophagitisHigh
Pathological Hypersecretory ConditionsZollinger-Ellison syndromeHigh
DermatologyTreatment of wartsModerate
ImmunologyPotential immunomodulatory effectsEmerging

Wirkmechanismus

Cimetidine Hydrochloride works by competitively inhibiting the binding of histamine to H2 receptors located on the basolateral membrane of gastric parietal cells. This inhibition reduces gastric acid secretion, gastric volume, and hydrogen ion concentration . The molecular targets include the H2 receptors, and the pathways involved are related to the regulation of gastric acid production .

Vergleich Mit ähnlichen Verbindungen

Key Research Findings

Molecular Dynamics : this compound’s ionic structure decouples structural and ionic displacements in dielectric studies, a behavior shared with other molten hydrochloride salts .

Crystal Structure: The anhydrous form (determined via powder XRD) has a distinct packing arrangement compared to the monohydrate, validated by solid-state NMR .

Q & A

Q. What experimental methods are recommended for determining the crystal structure of anhydrous cimetidine hydrochloride?

To resolve the crystal structure of anhydrous this compound, combine powder X-ray diffraction (PXRD) with solid-state NMR crystallography. Use direct-space genetic algorithm techniques for PXRD structure solution, followed by Rietveld refinement for validation. Cross-validate results with solid-state ¹³C NMR data calculated via periodic DFT-GIPAW methods to confirm atomic positions and molecular packing .

Q. How can researchers validate the purity and identity of synthesized this compound?

Perform high-performance liquid chromatography (HPLC) using a mobile phase optimized for separation, with reference standards (e.g., USP or EP) for calibration. Include nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm molecular structure, and compare experimental isotropic chemical shifts with DFT-derived predictions to detect impurities or polymorphic variations .

Q. What are the critical factors in synthesizing this compound with high yield and reproducibility?

Follow a stepwise protocol starting with the base cimetidine, ensuring stoichiometric addition of hydrochloric acid under controlled temperature (20–25°C). Monitor pH to avoid over-acidification, and use solvent evaporation under reduced pressure to isolate the hydrochloride salt. Characterize intermediates via melting point analysis and IR spectroscopy to confirm reaction progression .

Advanced Research Questions

Q. How do ionic interactions in this compound influence its dielectric behavior compared to the non-ionic base form?

Ionic interactions in the hydrochloride form result in slower molecular dynamics due to strong electrostatic forces, as shown by higher glass transition temperatures (Tg) in dielectric spectroscopy studies. In contrast, the non-ionic base exhibits faster relaxation dynamics. Use high-pressure broadband dielectric spectroscopy (BDS) combined with temperature-modulated calorimetry to quantify these differences and correlate them with hydrogen-bonding networks .

Q. What discrepancies arise between experimental and computational solid-state NMR data for this compound, and how should they be addressed?

Discrepancies (e.g., ±3.8 ppm for carbons C6 and C11 in DFT-calculated vs. experimental ¹³C NMR shifts) may stem from approximations in lattice parameters or hydrogen-bonding effects. Refine computational models by incorporating dispersion corrections and optimizing unit cell parameters using experimental PXRD data. Validate with multi-nuclear (¹H, ³⁵Cl) solid-state NMR to resolve ambiguities .

Q. What methodologies resolve structural contradictions between anhydrous and monohydrate forms of this compound?

Dehydrate the monohydrate form under controlled conditions (e.g., vacuum heating at 100°C) and analyze the resulting anhydrous phase via PXRD to detect lattice contraction. Use synchrotron radiation for high-resolution diffraction to resolve subtle structural changes. Pair with dynamic vapor sorption (DVS) to study hydration/dehydration kinetics and stability .

Q. How can pressure-dependent dielectric spectroscopy elucidate the decoupling of ionic and structural dynamics in this compound?

Conduct BDS experiments at elevated pressures (up to 500 MPa) to separate ionic conductivity from structural relaxation. Observe the pressure-induced shift in conductivity relaxation times (τσ) relative to structural (α) relaxation. This decoupling, a hallmark of molten ionic systems, confirms the dominance of ion hopping mechanisms in charge transport .

Methodological Notes

  • Data Contradiction Analysis : When structural or dynamic data conflict (e.g., NMR vs. DFT), re-examine sample preparation for phase purity and consider anisotropic effects in NMR calculations .
  • Experimental Design : For stability studies, combine accelerated aging tests (40°C/75% RH) with PXRD and thermal gravimetric analysis (TGA) to monitor polymorphic transitions or hydrate formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cimetidine hydrochloride
Reactant of Route 2
Reactant of Route 2
Cimetidine hydrochloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.